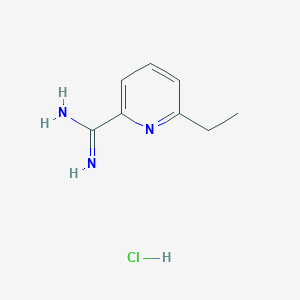

6-Ethylpicolinimidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-Ethylpicolinimidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives, which are structurally related to picolinimidamide compounds. These derivatives include 6-chloro-8-ethylquinoline and its various synthesized forms, as well as 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid. These compounds are of interest due to their potential chemical properties and reactions .

Synthesis Analysis

The synthesis of 6-chloro-8-ethylquinoline was achieved through the modified Skraup method, starting from 2-amino-5-chloroethylbenzene, which itself was synthesized from ethylbenzene. This compound served as a precursor for further chemical transformations, including nitration, methylation, oxidation, and reduction reactions to yield various derivatives . Another compound, 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde, was synthesized via the Vilsmeier-Haack reaction of 3-acetyl-1-ethyl-4-hydroxyquinolin2(1H)-one . Additionally, the interaction of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester with chloral hydrate and hydroxylamine hydrochloride led to the formation of 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed by comparing their properties with those of authentic samples or deducing them based on analytical and spectral data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) . The structural assignments were made with a high degree of certainty, ensuring the correct identification of the synthesized compounds.

Chemical Reactions Analysis

The chemical behavior of the synthesized quinoline derivatives was explored through various reactions. For instance, the reaction of 6-chloro-8-ethylquinoline with different reagents led to nitration, methylation, oxidation, and reduction, yielding a range of compounds with different functional groups . The study of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride under various conditions revealed distinctive chemical behavior, including ring-opening and ring-closure (RORC) reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized quinoline derivatives were compared with related compounds to understand their characteristics better. These properties were influenced by the functional groups present and the overall molecular structure. The compounds exhibited a range of behaviors under different conditions, which were essential for deducing their potential applications and reactivity .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has shown that derivatives of picolinimidamide, such as those explored in the synthesis of substituted uracils, exhibit potent antibacterial activity. For example, certain compounds were found to inhibit bacterial DNA polymerase and show efficacy against Gram-positive organisms in culture. Some derivatives even protected mice from lethal infections, highlighting their potential as antibacterial agents (Zhi et al., 2005).

Antioxidant Activity Analysis

The antioxidant properties of various compounds, including those structurally related to picolinimidamide derivatives, have been evaluated using a variety of assays. These studies offer insights into the mechanisms and efficacy of antioxidants, which could inform the development of compounds with enhanced antioxidant profiles (Munteanu & Apetrei, 2021).

Interaction with Biological Molecules

The interaction between similar compounds and human serum albumin (HSA) has been investigated, demonstrating the potential of these compounds to bind with proteins and affect their function. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents (Yegorova et al., 2016).

Biocatalysis and Environmental Applications

Studies have also explored the immobilization of enzymes on functionalized carbon nanotubes for enhanced biocatalytic activity. This research underscores the potential of using similar compounds in environmental applications, such as the degradation of pollutants (Costa et al., 2019).

Nerve Agent Detection

Research into the development of chemosensors has demonstrated the ability of compounds with structures related to picolinimidamide to detect nerve agents. These findings have significant implications for public safety and counter-terrorism efforts, offering a means to quickly and accurately detect hazardous substances (Cai, Li, & Song, 2017).

Eigenschaften

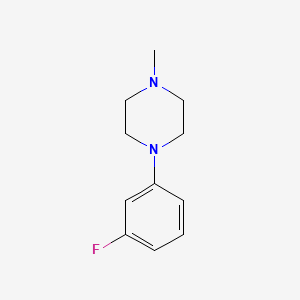

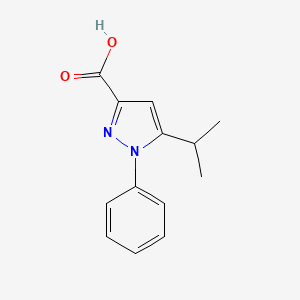

IUPAC Name |

6-ethylpyridine-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c1-2-6-4-3-5-7(11-6)8(9)10;/h3-5H,2H2,1H3,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPYVXZHXZGYQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558062 |

Source

|

| Record name | 6-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethylpicolinimidamide hydrochloride | |

CAS RN |

112736-14-8 |

Source

|

| Record name | 6-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)

![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)

![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)